molecular formula C19H22O4 B4972322 1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone

Cat. No.: B4972322
M. Wt: 314.4 g/mol
InChI Key: XTEWRZVDROZHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenol with 3-chloropropanol to form 3-(4-ethoxyphenoxy)propanol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone: This compound has a similar structure but with a different position of the ethoxy group.

    1-[2-[3-(4-methoxyphenoxy)propoxy]phenyl]ethanone: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-16-9-11-17(12-10-16)22-13-6-14-23-19-8-5-4-7-18(19)15(2)20/h4-5,7-12H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWRZVDROZHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.